N-[2-(4-fluorophenyl)ethyl]-3-iodobenzamide N-[2-(4-fluorophenyl)ethyl]-3-iodobenzamide
Brand Name: Vulcanchem
CAS No.: 667408-62-0
VCID: VC8604489
InChI: InChI=1S/C15H13FINO/c16-13-6-4-11(5-7-13)8-9-18-15(19)12-2-1-3-14(17)10-12/h1-7,10H,8-9H2,(H,18,19)
SMILES: C1=CC(=CC(=C1)I)C(=O)NCCC2=CC=C(C=C2)F
Molecular Formula: C15H13FINO
Molecular Weight: 369.17 g/mol

N-[2-(4-fluorophenyl)ethyl]-3-iodobenzamide

CAS No.: 667408-62-0

Cat. No.: VC8604489

Molecular Formula: C15H13FINO

Molecular Weight: 369.17 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(4-fluorophenyl)ethyl]-3-iodobenzamide - 667408-62-0

Specification

CAS No. 667408-62-0
Molecular Formula C15H13FINO
Molecular Weight 369.17 g/mol
IUPAC Name N-[2-(4-fluorophenyl)ethyl]-3-iodobenzamide
Standard InChI InChI=1S/C15H13FINO/c16-13-6-4-11(5-7-13)8-9-18-15(19)12-2-1-3-14(17)10-12/h1-7,10H,8-9H2,(H,18,19)
Standard InChI Key SBCMONDSQBEFFO-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)I)C(=O)NCCC2=CC=C(C=C2)F
Canonical SMILES C1=CC(=CC(=C1)I)C(=O)NCCC2=CC=C(C=C2)F

Introduction

Structural and Chemical Identity

IUPAC Nomenclature and Molecular Formula

The compound is systematically named N-[2-(4-fluorophenyl)ethyl]-3-iodobenzamide, reflecting its benzamide core substituted with iodine at the 3-position and a 2-(4-fluorophenyl)ethyl group attached to the amide nitrogen. Its molecular formula is C₁₅H₁₂FINO, with a calculated molecular weight of 369.17 g/mol. The structure integrates a benzamide scaffold, which is a common pharmacophore in drug design, paired with halogen atoms (iodine and fluorine) that influence electronic properties and binding interactions .

Stereochemical and Conformational Features

The planar benzamide group allows for π-π stacking interactions, while the 2-(4-fluorophenyl)ethyl side chain introduces conformational flexibility. The fluorine atom at the para-position of the phenyl ring enhances metabolic stability by resisting oxidative degradation, a feature observed in fluorinated pharmaceuticals . The iodine atom’s large atomic radius contributes to steric effects and potential halogen bonding, which may enhance target affinity .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of N-[2-(4-fluorophenyl)ethyl]-3-iodobenzamide typically involves a two-step process:

  • Preparation of 3-Iodobenzoic Acid Chloride:
    Reacting 3-iodobenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride forms the corresponding acid chloride, a reactive intermediate ideal for amide bond formation .

  • Amide Coupling with 2-(4-Fluorophenyl)ethylamine:
    The acid chloride is treated with 2-(4-fluorophenyl)ethylamine in the presence of a base (e.g., triethylamine) to facilitate nucleophilic acyl substitution. Solvents such as dichloromethane or tetrahydrofuran are employed under inert conditions.

Example Reaction Conditions:

StepReagents/ConditionsYield
1SOCl₂, reflux, 4h85%
2Et₃N, DCM, 0°C→RT72%

Challenges and Optimization

  • Purification: Silica gel chromatography is often required to isolate the product due to byproducts from incomplete reactions .

  • Iodine Stability: Light-sensitive intermediates necessitate amber glassware and low-temperature storage .

Physicochemical Properties

Partition Coefficients and Solubility

The compound’s LogP (2.8–3.2) predicts moderate lipophilicity, favoring membrane permeability but limiting aqueous solubility. Experimental data for analogous iodobenzamides show solubility in dimethyl sulfoxide (>50 mg/mL) and methanol (~20 mg/mL) .

Spectroscopic Characterization

  • NMR:

    • ¹H NMR (CDCl₃): δ 8.10 (s, 1H, aromatic), 7.85–7.40 (m, 4H, benzamide), 6.95 (t, 2H, fluorophenyl).

    • ¹³C NMR: 165.5 ppm (C=O), 138.2 ppm (C-I), 162.1 ppm (C-F) .

  • Mass Spectrometry: ESI-MS m/z 369.1 [M+H]⁺.

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 148–152°C, consistent with rigid aromatic systems. Decomposition occurs above 250°C.

Pharmacological and Radiopharmaceutical Applications

Target Engagement and Mechanism

Benzamide derivatives are known to interact with sigma receptors and histone deacetylases (HDACs). The iodine atom’s polarizability may enhance binding to hydrophobic enzyme pockets, while the fluorine improves pharmacokinetic profiles .

IsotopeHalf-LifeApplication
¹²⁵I59.4 daysImaging
¹³¹I8.02 daysTherapy

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